3-(Bromomethyl)-4-chloro-5-methoxypyridine
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Overview
Description
3-(Bromomethyl)-4-chloro-5-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-chloro-5-methoxypyridine typically involves the bromination of 4-chloro-5-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the methoxy group.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products with altered functional groups.
- Reduced products with the chloro group replaced by hydrogen.
Scientific Research Applications
3-(Bromomethyl)-4-chloro-5-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chloro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The chloro and methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(Bromomethyl)pyridine: Lacks the chloro and methoxy groups, making it less versatile in terms of chemical reactivity.
4-Chloro-5-methoxypyridine: Lacks the bromomethyl group, limiting its use in substitution reactions.
3-(Chloromethyl)-4-chloro-5-methoxypyridine: Similar but with a chloromethyl group instead of bromomethyl, which may result in different reactivity and biological activity.
Uniqueness: 3-(Bromomethyl)-4-chloro-5-methoxypyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
Molecular Formula |
C7H7BrClNO |
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Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloro-5-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,2H2,1H3 |
InChI Key |
LWJDDQPDYZRNMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)CBr)Cl |
Origin of Product |
United States |
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